molecular formula C20H17BrN2O2 B4963667 3-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide

3-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide

Cat. No. B4963667
M. Wt: 397.3 g/mol
InChI Key: DMSQCGLNCHNRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide, commonly known as APC, is a chemical compound that has been widely used in scientific research. APC is a quaternary ammonium salt that is soluble in water and has a molecular weight of 366.27 g/mol. The compound is known for its ability to inhibit the function of the enzyme acetylcholinesterase, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

APC inhibits the function of acetylcholinesterase by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in prolonged stimulation of the postsynaptic membrane. This, in turn, leads to an increase in the transmission of nerve impulses and can have both beneficial and detrimental effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APC are primarily related to its ability to inhibit acetylcholinesterase. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. However, prolonged exposure to APC can also lead to overstimulation of the nervous system, which can result in seizures, muscle tremors, and respiratory distress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APC in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes or neurotransmitters. This makes it a valuable tool for studying the role of acetylcholinesterase in various physiological and pathological processes. However, the use of APC is limited by its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research related to APC. One area of interest is the development of new drugs that can selectively target acetylcholinesterase and improve cognitive function without causing adverse effects. Another area of research is the investigation of the role of acetylcholinesterase in other physiological processes, such as muscle contraction and immune function. Finally, there is a need for further studies to determine the optimal dosing and administration of APC in order to minimize toxicity and maximize therapeutic benefits.

Synthesis Methods

The synthesis of APC involves the reaction between 2-acetylpyridine and aniline in the presence of an acid catalyst, followed by the addition of methyl iodide to form the quaternary ammonium salt. The final product is obtained by treating the salt with hydrobromic acid.

Scientific Research Applications

APC has been widely used in scientific research as a tool to study the role of acetylcholinesterase in various physiological and pathological processes. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and myasthenia gravis. APC has also been used to investigate the mechanism of action of other acetylcholinesterase inhibitors and to develop new drugs for the treatment of neurological disorders.

properties

IUPAC Name

1-phenacyl-N-phenylpyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2.BrH/c23-19(16-8-3-1-4-9-16)15-22-13-7-10-17(14-22)20(24)21-18-11-5-2-6-12-18;/h1-14H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSQCGLNCHNRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)NC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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